molecular formula C17H17N3O5 B15180485 N-(2-(Dimethylamino)ethyl)-7-nitrodibenzo(b,e)(1,4)dioxin-1-carboxamide CAS No. 137944-66-2

N-(2-(Dimethylamino)ethyl)-7-nitrodibenzo(b,e)(1,4)dioxin-1-carboxamide

Cat. No.: B15180485
CAS No.: 137944-66-2
M. Wt: 343.33 g/mol
InChI Key: CDERSFOVONNAKI-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-7-nitrodibenzo(b,e)(1,4)dioxin-1-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylaminoethyl group, a nitro group, and a dibenzo(b,e)(1,4)dioxin core, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Dimethylamino)ethyl)-7-nitrodibenzo(b,e)(1,4)dioxin-1-carboxamide typically involves multiple steps, starting with the preparation of the dibenzo(b,e)(1,4)dioxin core. This core can be synthesized through a series of condensation reactions involving appropriate precursors. The introduction of the nitro group is usually achieved through nitration reactions using nitric acid or other nitrating agents under controlled conditions. The final step involves the attachment of the dimethylaminoethyl group through nucleophilic substitution reactions, often using dimethylamine and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dimethylamino)ethyl)-7-nitrodibenzo(b,e)(1,4)dioxin-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Conversion to amino derivatives.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

N-(2-(Dimethylamino)ethyl)-7-nitrodibenzo(b,e)(1,4)dioxin-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(Dimethylamino)ethyl)-7-nitrodibenzo(b,e)(1,4)dioxin-1-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the activity of enzymes such as topoisomerases, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the nitro group may undergo bioreductive activation, generating reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide: Another DNA-intercalating agent with similar structural features.

    N-(2-(Dimethylamino)ethyl)phenazine-1-carboxamide: Shares the dimethylaminoethyl group and exhibits similar biological activities.

    N-(2-(Dimethylamino)ethyl)pyridoquinoline-8-carboxamide: Known for its cytotoxic properties and DNA interaction capabilities.

Uniqueness

N-(2-(Dimethylamino)ethyl)-7-nitrodibenzo(b,e)(1,4)dioxin-1-carboxamide is unique due to its dibenzo(b,e)(1,4)dioxin core, which imparts distinct chemical and biological properties. This core structure differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.

Properties

CAS No.

137944-66-2

Molecular Formula

C17H17N3O5

Molecular Weight

343.33 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-7-nitrodibenzo-p-dioxin-1-carboxamide

InChI

InChI=1S/C17H17N3O5/c1-19(2)9-8-18-17(21)12-4-3-5-14-16(12)25-13-7-6-11(20(22)23)10-15(13)24-14/h3-7,10H,8-9H2,1-2H3,(H,18,21)

InChI Key

CDERSFOVONNAKI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=C2C(=CC=C1)OC3=C(O2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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